molecular formula C7H3BrClFN2 B3294765 6-bromo-3-chloro-4-fluoro-2H-indazole CAS No. 887567-98-8

6-bromo-3-chloro-4-fluoro-2H-indazole

Cat. No.: B3294765
CAS No.: 887567-98-8
M. Wt: 249.47 g/mol
InChI Key: FOTXMCMMQKIHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-chloro-4-fluoro-2H-indazole is a strategically halogenated indazole derivative designed for advanced pharmaceutical research and drug discovery. The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, featured in several FDA-approved drugs such as the anticancer agents Pazopanib and Niraparib due to its ability to interact with a broad spectrum of biological targets . This particular compound is functionalized with bromo, chloro, and fluoro substituents at key positions, which significantly modulates its electronic properties and lipophilicity. These halogens, especially the bromo group, serve as excellent handles for further synthetic elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing researchers to construct diverse libraries of complex molecules for structure-activity relationship (SAR) studies . In biological research, halogenated indazole derivatives are frequently investigated for their potent pharmacological activities. Compounds based on this core structure have demonstrated promising results as inhibitors of various kinases, including VEGFR-2, which is a critical target in anti-angiogenesis cancer therapy . Furthermore, related 3-bromo-1H-indazole scaffolds have been used as key intermediates in the design and synthesis of novel heterocyclic compounds that exhibit outstanding antimicrobial activity against Gram-positive bacteria such as S. pneumoniae . The presence of multiple halogens enhances the potential of this compound to act as a versatile building block in medicinal chemistry, chemical biology, and materials science. Attention Research Scientists: This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-bromo-3-chloro-4-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTXMCMMQKIHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-chloro-4-fluoro-2H-indazole typically involves the cyclization of appropriately substituted hydrazines and aldehydes or ketones. One common method includes the use of 2-azidobenzaldehydes and amines under catalyst-free and solvent-free conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition metal catalysts and controlled reaction environments to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-chloro-4-fluoro-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 6-bromo-3-chloro-4-fluoro-2H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 6-bromo-3-chloro-4-fluoro-2H-indazole and related indazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound Br (C6), Cl (C3), F (C4) C₇H₃BrClFN₂ 263.47 Drug intermediate; multi-halogenated scaffold
6-Bromo-4-fluoro-1H-indazole Br (C6), F (C4) C₇H₄BrFN₂ 229.02 Simpler halogenation; kinase inhibition studies
5-Chloro-4-methyl-1H-indazole Cl (C5), CH₃ (C4) C₈H₇ClN₂ 182.61 Methyl group enhances lipophilicity
4-Chloro-1H-indazole Cl (C4) C₇H₅ClN₂ 152.58 Baseline chloro-substituted analog
6-Bromo-3-chloro-2-methyl-2H-indazole Br (C6), Cl (C3), CH₃ (C2) C₈H₆BrClN₂ 259.51 Methyl at C2 alters ring tautomerism
6-Bromo-4-fluoro-3-iodo-1H-indazole Br (C6), F (C4), I (C3) C₇H₃BrFIN₂ 340.92 Iodo substitution for radiopharmaceuticals

Halogenation Effects on Bioactivity

  • Inhibition Performance: A study comparing 4-substituted indazoles (fluoro, chloro, bromo) demonstrated that halogen type and position significantly affect inhibition efficiency. For example, 4-bromo-1H-indazole (compound 3) showed superior inhibition compared to 4-chloro and 4-fluoro analogs, suggesting bromine’s stronger electron-withdrawing effects enhance target binding .
  • Metabolic Stability: Chloro and fluoro substituents are known to reduce metabolic oxidation, while bromo groups increase molecular weight and steric bulk. This combination may prolong the half-life of this compound compared to non-halogenated or mono-halogenated analogs .

Q & A

Q. Table 1: Substituent Effects on Reactivity

PositionSubstituentElectronic EffectReactivity Influence
C3ClElectron-withdrawingReduces nucleophilic attack at C3
C4FElectron-withdrawingStabilizes ring, directs electrophiles to C5/C7
C6BrElectron-withdrawingActivates positions for cross-coupling (e.g., Suzuki reactions)

Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies tautomeric forms (e.g., NH protons at δ 8–12 ppm) and coupling patterns .
    • ¹³C NMR : Assigns carbon environments (e.g., halogenated carbons show downfield shifts).
  • IR Spectroscopy : Detects functional groups (e.g., NH stretches ~3450 cm⁻¹, C-F stretches ~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 263.45) and fragmentation patterns.

Q. Table 2: Key Spectral Signatures

TechniqueKey PeaksStructural Information
¹H NMRδ 8.4 (s, NH)Confirms indazole NH tautomer
IR1637 cm⁻¹ (C=O)Detects carbonyl groups in derivatives
HRMSm/z 263.45 (M+H)Validates molecular formula (C₇H₃BrClFN₂)

How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, C6-Br is reactive in Suzuki-Miyaura couplings due to low activation energy for oxidative addition .
  • Molecular Docking : Simulate binding interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize ligand design .
  • Kinetic Studies : Use computational models to predict reaction rates under varying conditions (temperature, solvent polarity).

Advanced Tip : Combine DFT with experimental validation to resolve discrepancies in predicted vs. observed regioselectivity .

What strategies resolve discrepancies in spectral data during synthesis of halogenated indazoles?

Answer:

  • Multi-dimensional NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing C4-F from C6-Br environments) .
  • X-ray Crystallography : Resolve tautomeric ambiguity (e.g., 1H vs. 2H-indazole forms) .
  • Elemental Analysis : Confirm halogen ratios (e.g., Br:Cl:F = 1:1:1) to rule out impurities.

Case Study : In a related compound (6-bromo-5-fluoro-1H-indazole-3-carbaldehyde), IR and ¹H NMR contradictions were resolved via X-ray data, confirming the aldehyde group’s position .

How can reaction conditions be optimized to improve yields in indazole halogenation?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance halogen exchange reactions.
  • Catalyst Screening : Use Pd(OAc)₂ with ligands (XPhos) for efficient C-Br activation .
  • Temperature Control : Low temperatures (−78°C) minimize side reactions in lithiation steps.

Q. Table 3: Optimization Parameters

ParameterOptimal ConditionYield Improvement
SolventDMF15–20% increase
CatalystPd(OAc)₂/XPhos30% reduction in byproducts
Time12–24 hoursCompletes Br→I exchange

What are the applications of this compound in medicinal chemistry?

Answer:

  • Kinase Inhibition : The indazole scaffold binds ATP pockets in kinases (e.g., JAK2), with halogens enhancing affinity .
  • Antibacterial Agents : Fluorine at C4 increases membrane permeability in Gram-negative bacteria .
  • PROTAC Development : Bromine serves as a handle for click chemistry in protein degradation studies .

Advanced Insight : Structure-activity relationship (SAR) studies show that C3-Cl reduces off-target toxicity compared to methyl groups .

How should this compound be handled to ensure stability?

Answer:

  • Storage : Protect from light at 2–8°C in airtight containers .
  • Handling : Use inert atmosphere (N₂/Ar) during reactions to prevent dehalogenation.
  • Degradation Monitoring : Regular HPLC checks (C18 column, acetonitrile/water mobile phase) detect hydrolysis products .

How can structure-activity relationship (SAR) studies be designed for indazole derivatives?

Answer:

  • Variable Substituents : Synthesize analogs with halogens (F, Cl, Br) at C3, C4, and C6 to map electronic effects .
  • Biological Assays : Test against target enzymes (e.g., COX-2) using fluorescence polarization or SPR.
  • Statistical Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ) with IC₅₀ values .

Q. Table 4: Example SAR Data

DerivativeC3 SubstituentIC₅₀ (nM)
1Cl12.3
2Br8.7
3F25.4

What methodologies assess the stability of this compound under stress conditions?

Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
  • LC-MS Analysis : Track formation of dehalogenated products (e.g., loss of Br⁻ detected at m/z 184.5) .
  • Kinetic Modeling : Calculate shelf life using Arrhenius equations under accelerated conditions .

How can regioselectivity challenges in indazole functionalization be addressed?

Answer:

  • Directing Groups : Install temporary groups (e.g., -Bpin) at C7 to direct electrophiles to C5 .
  • Microwave Synthesis : Enhances regioselectivity in Ullmann couplings by reducing reaction time .
  • Computational Prediction : Use DFT to map charge distribution and predict reactive sites pre-synthesis .

Case Study : In 6-bromo-5-fluoro-1H-indazole-3-carbaldehyde, regioselective formylation at C3 was achieved using POCl₃/DMF .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-chloro-4-fluoro-2H-indazole
Reactant of Route 2
6-bromo-3-chloro-4-fluoro-2H-indazole

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